Diboron tetrafluoride
CAS No.: 13965-73-6
Cat. No.: VC20995964
Molecular Formula: B2F4
Molecular Weight: 97.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13965-73-6 |
|---|---|
| Molecular Formula | B2F4 |
| Molecular Weight | 97.62 g/mol |
| IUPAC Name | difluoroboranyl(difluoro)borane |
| Standard InChI | InChI=1S/B2F4/c3-1(4)2(5)6 |
| Standard InChI Key | WUWOPJNIAKTBSJ-UHFFFAOYSA-N |
| SMILES | B(B(F)F)(F)F |
| Canonical SMILES | B(B(F)F)(F)F |
Introduction
Molecular Structure and Bonding Properties
An interesting characteristic of diboron tetrafluoride is its isoelectronic relationship with the oxalate ion (C₂O₄²⁻) . This electronic similarity provides valuable insights into the compound's stability and reactivity patterns. The combination of σ and π bonding in the molecule creates a robust structure that explains the compound's relatively high stability compared to other diboron tetrahalides.
Thermodynamic Properties
The thermodynamic properties of diboron tetrafluoride have been extensively studied and can be calculated using the Shomate equation with specific coefficients. These equations enable precise calculation of heat capacity (Cp°), standard enthalpy (H°), and standard entropy (S°) as functions of temperature .
The applicable Shomate equations are:
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Cp° = A + Bt + Ct² + D*t³ + E/t²
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H° − H°298.15 = At + Bt²/2 + Ct³/3 + Dt⁴/4 − E/t + F − H
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S° = Aln(t) + Bt + Ct²/2 + Dt³/3 − E/(2*t²) + G
Where:
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Cp = heat capacity (J/mol*K)
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H° = standard enthalpy (kJ/mol)
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S° = standard entropy (J/mol*K)
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t = temperature (K) / 1000
The coefficients for these equations across different temperature ranges are presented in Table 1:
| Temperature Range (K) | 298 to 1100 | 1100 to 6000 |
|---|---|---|
| A | 34.06023 | 126.7886 |
| B | 199.2735 | 1.160312 |
| C | -165.1090 | -0.234030 |
| D | 49.80885 | 0.016162 |
| E | -0.288278 | -10.08875 |
| F | -1450.388 | -1496.362 |
| G | 305.5508 | 432.9310 |
| H | -1431.765 | -1431.765 |
These thermodynamic parameters were compiled in the NIST-JANAF Thermochemical Tables, Fourth Edition, though it should be noted that the underlying data were last reviewed in December 1964 . These values provide essential information for understanding the behavior of diboron tetrafluoride across a wide temperature range and are crucial for predicting its reactivity in various chemical processes.
Synthesis Methods
Several synthetic routes have been developed for the preparation of diboron tetrafluoride, each with specific advantages and challenges. One established method involves the treatment of boron monofluoride (BF) with boron trifluoride (BF₃) at carefully controlled low temperatures . This approach requires precise temperature regulation to prevent the formation of higher polymers that would compromise product purity.
An alternative synthetic pathway employs the fluorination of diboron tetrachloride (B₂Cl₄) using antimony trifluoride (SbF₃) as the fluorinating agent . This halogen exchange reaction maintains the integrity of the boron-boron bond while replacing the chlorine atoms with fluorine.
The doctoral research of James Maurice Self describes specialized equipment and techniques for handling diboron tetrafluoride, including vacuum manipulation systems and fractional condensation processes for purification . These techniques are essential given the compound's volatility and reactivity, particularly its sensitivity to moisture and air.
Chemical Reactivity
Diboron tetrafluoride demonstrates diverse chemical reactivity, particularly in its interactions with electron-donor species. One significant class of reactions involves the formation of adducts with tertiary amines. For example, with trimethylamine, diboron tetrafluoride forms two distinct compounds: B₂F₄(NMe₃)₂ and B₂F₄NMe₃ through direct addition reactions .
The 2:1 adduct, B₂F₄(NMe₃)₂, has been characterized as having the structure Me₃N·BF₂·BF₂·NMe₃, with supporting spectroscopic evidence . This compound exhibits extreme moisture sensitivity, which complicates accurate molecular weight determinations in solution. The B-B bond in this adduct can undergo fission under various conditions:
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Pyrolysis at 155°C leads to the formation of BF₃NMe₃
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Reaction with ethanol at 20°C produces BF₃NMe₃, (EtO)₃B, and H₂
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Interaction with hydrogen chloride shows evidence for initial formation of (Me₃NH)₂B₂F₄Cl₂ by addition, with the final products being BF₂ClNMe₃ and H₂
The 1:1 adduct, B₂F₄NMe₃, also demonstrates interesting reactivity patterns, including its capacity to react with triethylamine to form a mixed adduct with the structure Et₃N·B₂F₄·NMe₃ . These varied reactions highlight the versatility of diboron tetrafluoride as a reagent in synthesis and its potential for creating specialized boron compounds.
Applications in Organometallic Chemistry
In the field of organometallic chemistry, diboron tetrafluoride serves as a valuable reagent for producing transition metal boryl complexes. A notable example documented in the literature is its addition to Vaska's complex (IrCl(CO)(PPh₃)₂) to yield Ir(BF₂)₃ . This reaction represents an early and significant example of transition metal boryl complex synthesis.
The ability of diboron tetrafluoride to form these metal-boron bonds has implications for catalysis research and the development of new synthetic pathways in organometallic chemistry. These applications leverage the unique electronic properties of the BF₂ group and its capacity to stabilize through coordination with metal centers.
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